molecular formula C16H22F2N2O2 B13721504 2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester

2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester

Katalognummer: B13721504
Molekulargewicht: 312.35 g/mol
InChI-Schlüssel: WVODDTJJWMITGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the difluoropiperidinyl group through nucleophilic substitution reactions. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet the standards required for its applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoropiperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce amine-substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester involves its interaction with specific molecular targets. The difluoropiperidinyl group is known to enhance binding affinity to certain receptors and enzymes, potentially modulating their activity. This compound may also influence signaling pathways by interacting with key proteins involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester is unique due to its specific structural features, such as the difluoropiperidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Eigenschaften

Molekularformel

C16H22F2N2O2

Molekulargewicht

312.35 g/mol

IUPAC-Name

tert-butyl 2-amino-4-(4,4-difluoropiperidin-1-yl)benzoate

InChI

InChI=1S/C16H22F2N2O2/c1-15(2,3)22-14(21)12-5-4-11(10-13(12)19)20-8-6-16(17,18)7-9-20/h4-5,10H,6-9,19H2,1-3H3

InChI-Schlüssel

WVODDTJJWMITGI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCC(CC2)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.